molecular formula C13H14N2O3 B1262721 1-(3,4-Dihydroxyphenyl)-2-(2-ethyl-1-imidazolyl)ethanone

1-(3,4-Dihydroxyphenyl)-2-(2-ethyl-1-imidazolyl)ethanone

Cat. No.: B1262721
M. Wt: 246.26 g/mol
InChI Key: KRFQWVXRVPHWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1-imidazolyl)ethanone is an aromatic ketone.

Scientific Research Applications

Chemical Reactivity and Synthetic Applications

The compound falls within a broader category of hydroxycoumarins and imidazole derivatives, known for their versatile chemical reactivity and importance in organic synthesis. Studies on hydroxycoumarins, for instance, highlight their pivotal role as precursors in the synthesis of pharmacologically active molecules and in the development of novel synthetic methodologies. The reactivity of hydroxycoumarins has been leveraged for creating diverse heterocyclic compounds, which are fundamental in the design of drugs and agrochemicals (Yoda, 2020). Similar synthetic applications can be envisaged for 1-(3,4-Dihydroxyphenyl)-2-(2-ethyl-1-imidazolyl)ethanone, given its structural features that may facilitate various chemical transformations and lead to the development of novel bioactive molecules.

Antioxidant Properties and Biological Activities

Compounds bearing the dihydroxyphenyl motif are well-documented for their antioxidant properties, as seen in the context of chromones and their derivatives. These molecules, through their radical scavenging activities, offer a protective effect against oxidative stress-induced cellular damage, highlighting their potential in developing therapeutic agents for diseases where oxidative stress plays a crucial role (Yadav et al., 2014). Given the structural similarity, this compound may also exhibit significant antioxidant activity, suggesting its utility in pharmacological research aimed at combating oxidative stress-related conditions.

Environmental Detoxification and Remediation

The incorporation of imidazole and hydroxyphenyl groups into a molecule like this compound could impart it with properties useful in environmental detoxification. Research on advanced oxidation processes (AOPs) to degrade persistent organic pollutants in water has shown that certain hydroxyphenyl derivatives can undergo oxidative transformations leading to the breakdown of recalcitrant compounds (Qutob et al., 2022). The structural attributes of this compound might make it a candidate for studying its potential role in the degradation of environmental pollutants through similar oxidative mechanisms.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone

InChI

InChI=1S/C13H14N2O3/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9/h3-7,16-17H,2,8H2,1H3

InChI Key

KRFQWVXRVPHWCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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